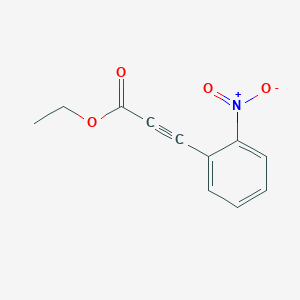

Ethyl 3-(2-nitrophenyl)prop-2-ynoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-(2-nitrophenyl)prop-2-ynoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4/c1-2-16-11(13)8-7-9-5-3-4-6-10(9)12(14)15/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHOVFSCTEQZZMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C#CC1=CC=CC=C1[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40325300 | |

| Record name | Ethyl 3-(2-nitrophenyl)prop-2-ynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40325300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28048-29-5 | |

| Record name | NSC409587 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409587 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 3-(2-nitrophenyl)prop-2-ynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40325300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 3 2 Nitrophenyl Prop 2 Ynoate and Analogues

Classical Approaches to Prop-2-ynoate Core Formation

Traditional synthetic strategies have long provided the foundations for constructing the carbon-carbon triple bond and ester functionalities inherent to the prop-2-ynoate core.

A fundamental and straightforward method for the synthesis of Ethyl 3-(2-nitrophenyl)prop-2-ynoate is the direct esterification of its corresponding carboxylic acid, 3-(2-nitrophenyl)prop-2-ynoic acid. This reaction is typically achieved through Fischer esterification, which involves reacting the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is driven to completion by removing the water formed during the process, often by azeotropic distillation.

The general transformation is as follows:

Reaction Scheme: Fischer Esterification

| Reactant 1 | Reactant 2 | Catalyst | Product |

|---|---|---|---|

| 3-(2-Nitrophenyl)prop-2-ynoic Acid | Ethanol (excess) | H₂SO₄ (catalytic) | This compound |

This method's primary advantage is its simplicity and use of inexpensive, readily available reagents. The precursor, 3-(2-nitrophenyl)prop-2-ynoic acid, can be prepared through various methods, including the carboxylation of 1-ethynyl-2-nitrobenzene.

The Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons (HWE) reaction, are powerful tools for olefination—the formation of carbon-carbon double bonds. wikipedia.orgorganic-chemistry.orgnih.gov These reactions are highly effective for producing α,β-unsaturated esters (prop-2-enoates) by reacting an aldehyde with a stabilized phosphorus ylide. wikipedia.org For example, the HWE reaction between 2-nitrobenzaldehyde (B1664092) and triethyl phosphonoacetate would yield Ethyl (2E)-3-(2-nitrophenyl)prop-2-enoate.

However, the direct, one-step synthesis of alkynes (prop-2-ynoates) via a standard Wittig reaction is not feasible. Instead, Wittig-related, multi-step homologation procedures are employed to convert an aldehyde into an alkyne. Two prominent methods are:

Corey-Fuchs Reaction : This two-step process begins with the reaction of an aldehyde (e.g., 2-nitrobenzaldehyde) with a phosphonium (B103445) ylide generated from triphenylphosphine (B44618) and carbon tetrabromide to form a 1,1-dibromoalkene. wikipedia.orgjk-sci.com Subsequent treatment of this intermediate with a strong base, like n-butyllithium, induces elimination and metal-halogen exchange to yield a terminal alkyne. organic-chemistry.orgalfa-chemistry.com This alkyne can then be carboxylated and esterified to produce the target compound.

Seyferth-Gilbert Homologation : This reaction uses dimethyl (diazomethyl)phosphonate (the Seyferth-Gilbert reagent) to convert an aldehyde or ketone directly into a terminal alkyne in a one-carbon homologation. wikipedia.orgwordpress.comchem-station.com The reaction of 2-nitrobenzaldehyde with this reagent in the presence of a strong base like potassium tert-butoxide yields 1-ethynyl-2-nitrobenzene, a key precursor for the target ester. organic-chemistry.orgyoutube.com

These methods provide an indirect but effective route to the alkyne core, starting from readily available aldehydes.

The Knoevenagel condensation is a classic method for forming carbon-carbon bonds, specifically for the synthesis of α,β-unsaturated esters and similar compounds. The reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as diethyl malonate or ethyl acetoacetate, in the presence of a weak base catalyst like piperidine (B6355638) or ammonia.

To synthesize an analogue of the target compound, 2-nitrobenzaldehyde can be reacted with diethyl malonate. This reaction proceeds through a nucleophilic addition followed by a dehydration step to yield an α,β-unsaturated diester. Subsequent hydrolysis and decarboxylation could then lead to the corresponding α,β-unsaturated monoester, Ethyl (2E)-3-(2-nitrophenyl)prop-2-enoate. The reaction is highly versatile and widely used for creating substituted alkene systems.

Modern Transition Metal-Catalyzed Syntheses

Modern synthetic chemistry heavily relies on transition metal catalysts to achieve efficient and selective bond formations under mild conditions. Palladium and copper complexes are particularly prominent in the synthesis of aryl alkynes.

The Sonogashira cross-coupling reaction is one of the most powerful and direct methods for the synthesis of aryl alkynes, including this compound. youtube.com This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base.

For the target molecule, the reaction would couple a 2-halonitrobenzene (typically 2-iodonitrobenzene or 2-bromonitrobenzene) with ethyl propiolate. The palladium catalyst facilitates the oxidative addition to the aryl halide and the transmetalation step with the copper acetylide intermediate, leading to the formation of the desired C(sp²)-C(sp) bond.

Table of Representative Sonogashira Coupling Conditions

| Aryl Halide | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| 2-Iodonitrobenzene | Ethyl propiolate | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | High |

| 2-Bromonitrobenzene | Ethyl propiolate | Pd(PPh₃)₄ | CuI | Piperidine | DMF | Good |

| 2-Chloronitrobenzene | Ethyl propiolate | Pd₂(dba)₃ / XPhos | CuI | Cs₂CO₃ | Toluene | Moderate |

The reaction is highly functional group tolerant and provides a direct, high-yielding route to the target compound and its analogues.

While "annulation" typically refers to ring-forming reactions, copper catalysis is also central to non-annulative cross-coupling reactions for synthesizing aryl alkynes, often termed Sonogashira-type reactions. In some cases, copper can be used as the primary catalyst without the need for palladium, especially with more reactive aryl iodides. organic-chemistry.org

These ligand-free, copper-catalyzed cross-coupling reactions offer a more economical and simpler alternative to palladium-based systems. A common catalyst is copper(I) oxide (Cu₂O) or copper(I) iodide (CuI), used with a base like cesium carbonate in a polar aprotic solvent such as DMF. organic-chemistry.org The reaction proceeds through a mechanism believed to involve a copper(I) acetylide intermediate which then couples with the aryl halide. This approach avoids the use of expensive and toxic palladium catalysts while still providing good to excellent yields for the synthesis of internal alkynes like this compound. organic-chemistry.org Recent advancements have also explored aryl radical-enabled, copper-catalyzed couplings to broaden the scope of these transformations. nih.govacs.org

Green Chemistry Principles in Scalable Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and economically viable large-scale production methods. Key to this is the move towards more sustainable catalytic systems and reaction media.

One significant advancement is the development of copper-free Sonogashira protocols. While traditional Sonogashira reactions employ a palladium catalyst in conjunction with a copper(I) co-catalyst, the copper component can lead to the formation of undesirable homocoupling byproducts and introduces concerns regarding residual metal contamination. Research has focused on developing highly active palladium catalysts that can facilitate the coupling in the absence of copper, thereby simplifying purification and reducing environmental impact.

Furthermore, the exploration of aqueous media as a solvent represents a major step towards a greener synthesis. kaust.edu.sa Water is a non-toxic, non-flammable, and inexpensive solvent, making it an attractive alternative to volatile organic compounds (VOCs) typically used in these reactions. kaust.edu.sa Successful Sonogashira couplings have been reported in water, often at low temperatures, which also contributes to energy efficiency. kaust.edu.sa The reaction can be performed under air, eliminating the need for an inert atmosphere and simplifying the experimental setup. kaust.edu.sa

Minimizing catalyst loading is another cornerstone of green synthesis. High catalyst turnover numbers reduce the amount of precious metal required, lowering costs and minimizing the environmental burden associated with metal extraction and disposal. Optimized protocols have demonstrated that good to near-quantitative yields can be achieved with significantly reduced catalyst concentrations, in some cases as low as 0.025 mol%. kaust.edu.sa

Optimization of Reaction Conditions and Yields in this compound Synthesis

The successful synthesis of this compound with high yield and purity hinges on the careful optimization of several key reaction parameters. The Sonogashira coupling of a 2-halonitrobenzene with ethyl propiolate is influenced by the choice of catalyst, solvent, temperature, and base.

Catalyst Selection and Loading

The choice of palladium catalyst and its loading are critical for an efficient reaction. A variety of palladium sources can be utilized, with common examples including palladium(II) acetate (B1210297) (Pd(OAc)₂) and bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂). The active catalyst is typically a Pd(0) species, which is generated in situ. The nature of the phosphine (B1218219) ligands attached to the palladium center significantly influences the catalyst's stability and reactivity.

For the synthesis of aryl propiolates, catalyst loading is a key parameter to optimize. While higher catalyst loadings can lead to faster reaction times, they also increase costs and the potential for metal contamination in the final product. Research has shown that catalyst loading can often be significantly reduced without a substantial loss in yield. For instance, in similar Sonogashira couplings, catalyst concentrations have been successfully lowered to as little as 100 ppm. researchgate.net

The use of a copper(I) co-catalyst, such as copper(I) iodide (CuI), is common in Sonogashira reactions. The copper acetylide intermediate is often more reactive towards the palladium complex, accelerating the catalytic cycle. However, as mentioned, copper-free systems are being developed to avoid homocoupling and simplify purification.

| Catalyst System | Typical Loading (mol%) | Key Features |

| Pd(PPh₃)₂Cl₂ / CuI | Pd: 0.5 - 2, CuI: 1 - 5 | Classic, widely used system. |

| Pd(OAc)₂ / PPh₃ / CuI | Pd: 0.1 - 1, PPh₃: 0.2 - 2, CuI: 0.5 - 2 | Versatile system with tunable ligand concentration. |

| Copper-free Pd catalysts | Pd: 0.025 - 1 | Reduces homocoupling byproducts and simplifies purification. kaust.edu.sa |

Solvent Systems and Temperature Control

The solvent plays a multifaceted role in the Sonogashira reaction, influencing the solubility of reactants and catalysts, as well as the reaction rate and selectivity. A range of solvents have been employed for the synthesis of related aryl alkynes.

Amine bases, such as triethylamine (B128534) (NEt₃) or piperidine, can often serve as both the base and the solvent. kaust.edu.sa Other commonly used solvents include polar aprotic solvents like dimethylformamide (DMF) and acetonitrile (B52724) (MeCN), as well as ethers like tetrahydrofuran (B95107) (THF). The choice of solvent can significantly impact the reaction's efficiency. For instance, in some systems, MeCN has been shown to be a superior solvent.

Temperature is another critical parameter that requires careful control. While some Sonogashira reactions can proceed at room temperature, others require heating to achieve a reasonable reaction rate. For the coupling of aryl halides, temperatures in the range of 50-100 °C are common. Optimization studies have shown that in certain systems, a temperature of 50 °C provides a good balance between reaction rate and stability of the reactants and products. kaust.edu.saresearchgate.net

| Solvent | Typical Temperature Range (°C) | Notes |

| Triethylamine | Room Temperature - 100 | Can act as both solvent and base. kaust.edu.sa |

| DMF | 25 - 120 | Good solvating properties for a wide range of substrates. |

| Acetonitrile | 25 - 80 | Often shows good performance in these couplings. |

| THF | 25 - 65 | A common choice for many organic reactions. |

| Water | 25 - 50 | A green solvent option, often used in optimized protocols. kaust.edu.sa |

Isolation and Purification Techniques for High Purity

Achieving high purity of the final product, this compound, is essential for its use in subsequent synthetic steps. The isolation and purification strategy typically involves a combination of techniques to remove unreacted starting materials, catalyst residues, and any byproducts.

Following the completion of the reaction, a standard workup procedure is employed. This usually involves quenching the reaction, followed by extraction with an organic solvent. The organic layers are then washed, dried, and the solvent is removed under reduced pressure to yield the crude product.

For the purification of the crude product, column chromatography is a widely used and effective method. Silica gel is the most common stationary phase, and the mobile phase is typically a mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate. The polarity of the eluent is optimized to achieve good separation of the desired product from impurities.

Crystallization is another powerful technique for obtaining high-purity this compound, particularly if the product is a solid at room temperature. The crude product is dissolved in a suitable hot solvent or solvent mixture, and then allowed to cool slowly, promoting the formation of well-defined crystals of the pure compound, while impurities remain in the mother liquor.

| Purification Technique | Description | Typical Solvents/Eluents |

| Column Chromatography | Separation based on differential adsorption of compounds on a stationary phase. | Hexane/Ethyl Acetate mixtures |

| Crystallization | Purification based on differences in solubility of the compound and impurities in a given solvent. | Ethanol, Ethyl Acetate, or mixtures with Hexane |

Reactivity and Mechanistic Investigations of Ethyl 3 2 Nitrophenyl Prop 2 Ynoate

Reactions Involving the Prop-2-ynoate Alkyne Moiety

The primary site of reactivity in ethyl 3-(2-nitrophenyl)prop-2-ynoate is the alkyne triple bond. Its electron-deficient nature makes it an excellent electrophile, readily undergoing attack by nucleophiles and participating in various pericyclic reactions.

Nucleophilic Additions to the Activated Alkyne

The electron-withdrawing nature of the ester and the 2-nitrophenyl group polarizes the alkyne, making the β-carbon atom highly electrophilic and thus a prime target for nucleophilic attack.

Michael-type additions, or conjugate additions, are a cornerstone of the reactivity of activated alkynes. While specific studies on this compound are not extensively documented in publicly available literature, the reactivity of the closely related ethyl propiolate provides a strong basis for understanding these transformations. The addition of a nucleophile to the β-carbon of the alkyne leads to the formation of a vinyl anion intermediate, which is then protonated to yield the final adduct.

Carbon Nucleophiles: Soft carbon nucleophiles, such as enolates derived from β-dicarbonyl compounds (e.g., malonates, acetoacetates), are expected to add to the activated alkyne in a Michael-type fashion. These reactions typically proceed under basic conditions to generate the nucleophilic enolate.

Nitrogen Nucleophiles: Primary and secondary amines are excellent nucleophiles for conjugate addition to activated alkynes. The reaction of amines with ethyl propiolate is well-established and generally proceeds smoothly to give the corresponding enamines. The initial addition product can sometimes undergo further reaction or tautomerization depending on the reaction conditions and the structure of the amine.

Oxygen Nucleophiles: Alcohols and phenols can also act as nucleophiles in Michael-type additions to activated alkynes, although they are generally less reactive than amines or thiols. These reactions often require a base to deprotonate the alcohol and increase its nucleophilicity. The products of these reactions are enol ethers.

The table below illustrates the general reaction scheme for Michael-type additions to an activated alkyne like this compound with various nucleophiles.

| Nucleophile Type | Example Nucleophile | General Product Structure |

| Carbon | Diethyl malonate | |

| Nitrogen | Piperidine (B6355638) | |

| Oxygen | Ethanol (B145695) |

The addition of water (hydration) or hydrogen halides (hydrohalogenation) to the activated alkyne of this compound is anticipated to follow Markovnikov's rule, with the nucleophile (hydroxyl or halide) adding to the β-carbon and the proton adding to the α-carbon.

Hydration: The hydration of alkynes is typically catalyzed by acid or mercury salts. For an activated alkyne, the initial product of hydration is an enol, which would rapidly tautomerize to the more stable β-keto ester.

Hydrohalogenation: The addition of hydrogen halides (e.g., HCl, HBr) across the triple bond would lead to the formation of a β-halo-α,β-unsaturated ester. The regioselectivity is driven by the formation of the more stable vinyl cation intermediate at the β-position, which is stabilized by the adjacent phenyl ring.

Cycloaddition Reactions

The electron-deficient alkyne of this compound is an excellent dipolarophile and dienophile, making it a suitable substrate for various cycloaddition reactions to form cyclic compounds.

[2+2] Cycloaddition reactions involve the combination of two components with π-bonds to form a four-membered ring. The reaction of an alkyne with an alkene can lead to the formation of a cyclobutene (B1205218) derivative. These reactions can be initiated either thermally or photochemically. While specific examples involving this compound are not readily found in the literature, the general reaction with an alkene, such as ethylene, would be expected to yield a cyclobutene.

1,3-Dipolar cycloadditions are powerful reactions for the synthesis of five-membered heterocyclic rings. The reaction involves a 1,3-dipole and a dipolarophile, in this case, the activated alkyne of this compound.

A prominent example of this reaction class is the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne, which yields a 1,2,3-triazole. This reaction is a cornerstone of "click chemistry" due to its high efficiency, selectivity, and broad functional group tolerance, especially in its copper-catalyzed variant (CuAAC). The reaction with organic azides, such as benzyl (B1604629) azide, would be expected to produce a mixture of regioisomeric triazoles in the absence of a catalyst, while the copper-catalyzed reaction would selectively yield the 1,4-disubstituted triazole.

The table below summarizes the expected outcomes of the azide-alkyne cycloaddition with this compound.

| Reactant (1,3-Dipole) | Reaction Type | Expected Product |

| Benzyl Azide | Thermal | Mixture of 1,4- and 1,5-disubstituted triazoles |

| Benzyl Azide | Copper(I)-catalyzed | 1,4-disubstituted triazole |

Palladium-Catalyzed Hydroarylation and Related Transformations

The palladium-catalyzed hydroarylation of alkynes is a powerful method for the formation of carbon-carbon bonds, leading to the synthesis of substituted alkenes. acs.orgnih.govproquest.com In the context of this compound, this transformation would involve the addition of an aryl group and a hydrogen atom across the alkyne triple bond. The reaction typically proceeds via a catalytic cycle involving a palladium(0) or palladium(II) species. acs.org

Several sources of the aryl group can be employed, including aryl halides, triflates, arenediazonium salts, and arylboronic acids. acs.orgresearchgate.net When using arenediazonium tetrafluoroborates in the presence of a palladium catalyst and a silane, such as triphenylsilane, hydroarylation products can be obtained in moderate to high yields. nih.gov The reaction generally exhibits good stereoselectivity, affording the Z-isomer as the major product. For a substrate like this compound, the reaction with an arenediazonium salt would be expected to yield an ethyl (Z)-2-aryl-3-(2-nitrophenyl)propenoate. The regioselectivity of the addition is influenced by both electronic and steric factors of the alkyne substituents.

Another common method involves the use of arylboronic acids as the arylating agent. acs.orgresearchgate.net The mechanism of this process can vary depending on the reaction conditions and the palladium catalyst used. One proposed mechanism involves the oxidative addition of an acid to a Pd(0) species to generate a palladium(II)-hydride intermediate, which then undergoes hydropalladation of the alkyne. Subsequent transmetalation with the arylboronic acid and reductive elimination yields the hydroarylation product and regenerates the Pd(0) catalyst. acs.org Alternatively, a Pd(II)-catalyzed pathway can operate, where transmetalation with the arylboronic acid is followed by carbopalladation of the alkyne and subsequent protodepalladation. acs.org

The presence of the electron-withdrawing nitro group on the phenyl ring of this compound is expected to influence the reactivity of the alkyne towards these palladium-catalyzed transformations.

Table 1: Plausible Palladium-Catalyzed Hydroarylation Reactions of this compound

| Arylating Agent | Catalyst | Additive/Solvent | Expected Major Product |

| Arenediazonium salt (ArN₂⁺BF₄⁻) | Pd(OAc)₂ | Ph₃SiH | Ethyl (Z)-2-aryl-3-(2-nitrophenyl)propenoate |

| Arylboronic acid (ArB(OH)₂) | PdCl₂(PPh₃)₂ | Acetic Acid/PEG-400:H₂O | Ethyl (Z)-2-aryl-3-(2-nitrophenyl)propenoate |

Oligomerization and Polymerization Behavior of the Propynoate (B1239298)

The polymerization of phenylacetylene (B144264) and its derivatives is an area of significant research, leading to the formation of conjugated polymers with interesting electronic and optical properties. acs.orgresearchgate.netresearchgate.netrsc.org Rhodium-based catalysts are particularly effective for the controlled, living polymerization of phenylacetylenes, yielding stereoregular polymers with high molecular weights and narrow polydispersities. acs.orgresearchgate.net

Given the structural similarity of this compound to phenylacetylene derivatives, it is plausible that it could undergo similar polymerization reactions. The polymerization of phenylacetylenes using rhodium(I) complexes, such as those containing norbornadiene (nbd) and phosphine (B1218219) ligands, often proceeds via a 2,1-insertion mechanism, leading to a cis-transoidal backbone structure. acs.org The presence of functional groups on the phenyl ring is often well-tolerated in these polymerizations. researchgate.net

The electronic nature of the substituents on the phenyl ring can influence the rate and control of the polymerization. The strongly electron-withdrawing nitro group in the ortho position of this compound would be expected to affect the electron density of the alkyne, which could in turn influence its reactivity towards the rhodium catalyst and the propagation of the polymer chain.

While specific studies on the oligomerization and polymerization of this compound are not extensively documented, the general behavior of related phenylacetylene monomers suggests that it could serve as a monomer for the synthesis of novel functional polymers.

Table 2: Potential Catalytic Systems for the Polymerization of this compound

| Catalyst System | Monomer Type | Polymer Structure |

| [Rh(nbd)Cl]₂ / Arylboronic Acid / PPh₃ | Phenylacetylenes | cis-transoidal Poly(phenylacetylene)s |

| Rh(C≡CPh)(nbd)(PPh₃) / DMAP | Phenylacetylenes | Stereoregular Poly(phenylacetylene)s |

Transformations of the Ortho-Nitrophenyl Group

Intramolecular Cyclizations Prompted by Nitro Group Reduction (e.g., Cadogan cyclization for indoles)

The reduction of the ortho-nitro group in this compound can be followed by a spontaneous or induced intramolecular cyclization to form heterocyclic compounds. A prominent example of such a reaction is the Cadogan-Sundberg indole (B1671886) synthesis. hellenicaworld.comwikipedia.org This reaction involves the deoxygenation of an o-nitrostyrene or a related system, such as an o-nitrophenylacetylene, using a trivalent phosphorus reagent, typically triethyl phosphite (B83602) or triphenylphosphine (B44618). researchgate.netbohrium.com

The mechanism is believed to proceed through the initial reduction of the nitro group to a nitroso group, which is then further deoxygenated to a transient nitrene intermediate. wikipedia.org This highly reactive nitrene can then undergo intramolecular cyclization by attacking the adjacent alkyne, leading to the formation of an indole ring system. researchgate.net In the case of this compound, this cyclization would be expected to yield an ethyl indole-2-carboxylate (B1230498) derivative.

This reductive cyclization provides a direct route to functionalized indoles, which are important structural motifs in many natural products and pharmaceuticals.

Table 4: Cadogan-Sundberg Cyclization of this compound

| Starting Material | Reagent | Product |

| This compound | P(OEt)₃ | Ethyl indole-2-carboxylate |

Role of the Nitro Group as an Activating or Directing Ortho-Substituent

The nitro group is a powerful electron-withdrawing group, exerting its influence through both resonance and inductive effects. This electronic property significantly impacts the reactivity of the aromatic ring and adjacent functional groups. In this compound, the ortho-nitro group plays a crucial role as an activating and directing substituent in various reactions.

In the context of nucleophilic aromatic substitution, the nitro group strongly activates the aromatic ring towards attack by nucleophiles, particularly at the positions ortho and para to it. However, in the case of this compound, other reactions are more prominent.

For intramolecular cyclizations, such as the Cadogan reaction, the nitro group is essential as it is the precursor to the reactive nitrene intermediate that initiates the cyclization. Its presence in the ortho position to the propynoate side chain is a prerequisite for the formation of the indole ring system.

In palladium-catalyzed reactions like hydroarylation, the electronic nature of the substituents on the phenylacetylene moiety can influence the regioselectivity of the addition. The electron-withdrawing nitro group can affect the polarization of the alkyne bond, which may in turn direct the incoming aryl and hydrogen groups to specific positions.

Reactions of the Ethyl Ester Functional Group

The ethyl ester group in this compound is susceptible to the typical reactions of carboxylic acid esters. These transformations are important for modifying the functionality of the molecule and for its use in further synthetic steps.

One of the most common reactions of the ethyl ester is hydrolysis, which can be carried out under either acidic or basic conditions. Acid-catalyzed hydrolysis is a reversible process that leads to the formation of the corresponding carboxylic acid, 3-(2-nitrophenyl)prop-2-ynoic acid, and ethanol. Base-catalyzed hydrolysis, or saponification, is an irreversible process that yields the carboxylate salt of the acid.

Transesterification is another important reaction of the ethyl ester group. In the presence of an acid or base catalyst, the ethyl group can be exchanged for another alkyl group by reacting the ester with a different alcohol. This allows for the synthesis of a variety of esters of 3-(2-nitrophenyl)prop-2-ynoic acid.

The ester can also be reduced to the corresponding primary alcohol, 3-(2-nitrophenyl)prop-2-yn-1-ol. This reduction is typically achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄). Care must be taken to select a reducing agent that does not also reduce the nitro group or the alkyne.

Table 5: Common Reactions of the Ethyl Ester Group

| Reaction | Reagents | Product |

| Acid-Catalyzed Hydrolysis | H₃O⁺, heat | 3-(2-Nitrophenyl)prop-2-ynoic acid |

| Saponification | NaOH, H₂O, heat | Sodium 3-(2-nitrophenyl)prop-2-ynoate |

| Transesterification | R'OH, H⁺ or R'O⁻ | R' 3-(2-nitrophenyl)prop-2-ynoate |

| Reduction | LiAlH₄, then H₂O | 3-(2-Nitrophenyl)prop-2-yn-1-ol |

Transesterification Reactions with Various Alcohols

Transesterification is a chemical process involving the exchange of the alkoxy group of an ester with that of an alcohol. wikipedia.orgmasterorganicchemistry.commonash.edu This reaction is typically catalyzed by an acid or a base. wikipedia.orgmasterorganicchemistry.com

Despite the commonality of this reaction, a detailed search of the scientific literature did not yield any specific studies or data on the transesterification of this compound with various alcohols. Therefore, no data tables of specific research findings can be provided.

Amidation and Hydrolysis Reactions under Acidic or Basic Conditions

Amidation of esters involves the reaction with an amine to form an amide. Hydrolysis is the cleavage of the ester bond by reaction with water, typically under acidic or basic conditions, to yield a carboxylic acid and an alcohol. libretexts.org

A thorough literature search found no specific research detailing the amidation or hydrolysis of this compound under either acidic or basic conditions. Consequently, no data tables with experimental details for this compound can be presented.

Reduction of the Ester to Corresponding Alcohols or Aldehydes

The reduction of esters is a fundamental transformation in organic synthesis that can yield either primary alcohols or aldehydes, depending on the reducing agent and reaction conditions.

No specific studies on the reduction of the ester functional group in this compound to its corresponding alcohol or aldehyde were found in the scientific literature. It is noteworthy that in molecules containing a nitro group, the reduction of the nitro group is often a competing or primary reaction pathway. organic-chemistry.org

Cross-Coupling Reactions at the Phenyl Ring (if applicable to derivatives)

Cross-coupling reactions are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide or triflate. libretexts.orgyonedalabs.comnih.gov

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. organic-chemistry.orgwikipedia.orgmdpi.com

A comprehensive search of the chemical literature did not reveal any studies on the Heck coupling reactions of this compound or its derivatives.

Rearrangement and Pericyclic Reactions of the Compound

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state, including cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. scribd.comunina.itorganicchemistrydata.orgmsu.eduimperial.ac.uk

There is no specific information available in the scientific literature regarding the participation of this compound in rearrangement or pericyclic reactions. While the alkyne moiety could in principle participate in cycloaddition reactions, no specific examples involving this compound have been reported.

Research Findings on this compound Remain Elusive in Key Reactivity Areas

A comprehensive review of available scientific literature reveals a significant gap in the documented reactivity of this compound, specifically concerning its thermal, catalyzed, and sigmatropic rearrangements. Despite extensive searches for detailed research findings, no specific studies outlining the mechanistic investigations into the thermal and catalyzed alkyne rearrangements or sigmatropic rearrangements affecting the propynoate skeleton of this particular compound could be identified.

The requested article, intended to focus solely on "" with subsections on "Thermal and Catalyzed Alkyne Rearrangements" and "Sigmatropic Rearrangements Affecting the Propynoate Skeleton," cannot be generated with scientific accuracy due to the absence of published research on these specific topics for this compound.

While the broader field of organic chemistry contains numerous examples of rearrangements in related structures—such as the thermal cyclization of other ortho-substituted nitroarenes or sigmatropic shifts in different propiolate systems—extrapolating these findings to this compound without direct experimental or computational evidence would be speculative and would not meet the required standards of scientific accuracy.

General principles suggest that the presence of the ortho-nitro group and the propiolate functionality could lead to interesting intramolecular cyclization reactions under thermal or catalytic conditions, potentially involving the nitro group participating in the reaction cascade. Such reactions in similar systems are known to form heterocyclic structures like quinoline (B57606) N-oxides. However, the specific pathways, intermediates, and mechanistic details for this compound have not been reported.

Similarly, while various sigmatropic rearrangements are fundamental processes in organic chemistry, their specific application to the propynoate skeleton of this compound, including any potential influence of the ortho-nitroaryl substituent, is not described in the current body of scientific literature.

Consequently, the creation of detailed sections with research findings and data tables as requested is not feasible at this time. Further experimental and theoretical studies are required to elucidate the reactivity of this compound in the context of thermal, catalyzed, and sigmatropic rearrangements.

Applications of Ethyl 3 2 Nitrophenyl Prop 2 Ynoate in Advanced Organic Synthesis

Precursor in Heterocyclic Chemistry

The strategic placement of the nitro and ethynyl (B1212043) groups in Ethyl 3-(2-nitrophenyl)prop-2-ynoate makes it an ideal starting material for the synthesis of a wide array of heterocyclic compounds. The general strategy involves the reduction of the nitro group to an amine, which then acts as an internal nucleophile, attacking the alkyne system to form a new ring.

The synthesis of nitrogen-containing heterocycles is a prominent application of ortho-substituted nitroalkynes. Reductive cyclization is a key methodology in this context.

Indoles: The construction of the indole (B1671886) nucleus can be envisioned through the reductive cyclization of this compound. While direct synthesis using this specific propiolate is not extensively documented in readily available literature, analogous reactions with similar 2-nitrophenyl derivatives provide a strong basis for its potential application. For instance, the palladium-catalyzed reductive N-heteroannulation of 2-(2-nitrophenyl)propenoic acid derivatives using carbon monoxide as the reducing agent has been shown to produce indoles with an ester functionality at the 3-position. researchgate.net This suggests a similar pathway for this compound, which would likely lead to the formation of indole-2-carboxylate (B1230498) derivatives.

Quinolines: The synthesis of quinolines from ortho-nitrophenyl acetylenic compounds is a well-established strategy. A facile method involves the reduction of secondary and tertiary o-nitrophenyl propargyl alcohols, which then undergo an acid-catalyzed Meyer-Schuster rearrangement and subsequent cyclization to form substituted quinolines. This approach highlights the versatility of the o-nitrophenyl alkyne framework in constructing the quinoline (B57606) core.

A plausible synthetic route for quinoline derivatives starting from a compound structurally similar to this compound is outlined below. The key step is a reductive cyclization, often mediated by reagents like zinc in acetic acid or iron in hydrochloric acid.

| Starting Material Analogue | Reagents and Conditions | Product | Yield |

| 2-(2-Nitroallyl)benzaldehyde | Zn, NH4Cl, EtOH, reflux | 3-Allyloxindole | Not specified |

This table illustrates a related synthesis of an oxindole (B195798), a precursor to certain quinoline derivatives, showcasing the utility of reductive cyclization of a nitro-containing aromatic compound. nih.govbeilstein-journals.org

Isoquinolines: The synthesis of isoquinolines can also be approached using precursors derived from 2-nitrophenyl acetylenes. While direct routes are less common, multi-step sequences involving the transformation of the alkyne and subsequent cyclization onto the nitrogen atom (after reduction of the nitro group) are feasible.

While the primary application of this compound is in nitrogen-heterocycle synthesis due to the nitro group, its acetylenic functionality can participate in the formation of oxygen-containing heterocycles. This typically requires the introduction of a suitably positioned hydroxyl group.

Benzofurans: The synthesis of benzofurans from acetylenic precursors often involves the intramolecular cyclization of 2-ynylphenols. A transition-metal-free, base-catalyzed approach has been developed for this transformation, yielding 2-substituted benzo[b]furans in good to excellent yields. rsc.org For this compound to be utilized in this manner, a synthetic step to introduce a hydroxyl group ortho to the alkyne would be necessary, for example, through a nucleophilic aromatic substitution of the nitro group, although this can be challenging.

Chromenes: The synthesis of 2H-chromenes can be achieved through various methods, including the intramolecular cyclization of propargylic aryl ethers. This suggests that if the nitro group in this compound were to be replaced by a hydroxyl group and the ester function modified to an ether linkage, the resulting compound could serve as a precursor for chromene synthesis.

The construction of sulfur-containing heterocycles using acetylenic precursors is a known synthetic strategy. For instance, the cyclocondensation of acetylenic derivatives of anthraquinone (B42736) with sodium sulfide (B99878) has been shown to produce anthrathiophenediones. This reaction demonstrates the ability of an alkyne to react with a sulfur nucleophile to form a thiophene (B33073) ring. By analogy, this compound could potentially be used to synthesize benzo[b]thiophenes if the nitro group is first converted into a leaving group and then displaced by a sulfur nucleophile, followed by cyclization.

Building Block for Complex Molecule Construction

The functional group array in this compound and its derivatives makes it a valuable building block for the assembly of more complex molecular architectures, including those found in natural products.

A key example of the utility of a closely related compound, a 2-(2-nitrophenyl)propenoic acid ester, is in the synthesis of the spiro[pyrrolidin-3,3′-oxindole] ring system, which is the core structure of several cytostatic alkaloids like (±)-coerulescine and (±)-horsfiline. researchgate.netnih.gov

The synthetic strategy commences with the Wittig olefination of o-nitrobenzaldehyde to form an allyl vinyl ether. This undergoes a Claisen rearrangement upon heating to yield a 4-pentenal (B109682) derivative. Subsequent oxidation to the carboxylic acid and esterification provides an ethyl ester. The crucial step is the reductive cyclization of this nitro-containing ester using zinc and ammonium (B1175870) chloride, which leads to the formation of the oxindole ring system. nih.govbeilstein-journals.org

The total synthesis of (±)-coerulescine and (±)-horsfiline showcases the practical application of this synthetic strategy. nih.govbeilstein-journals.org The oxindole core, formed through the reductive cyclization of the 2-nitrophenylpropenoic acid ester derivative, is further elaborated to construct the spiro-pyrrolidine ring.

The key transformations in the synthesis of the oxindole precursor are summarized below:

| Step | Starting Material | Reagents and Conditions | Product |

| 1 | o-Nitrobenzaldehyde | Allyloxymethylenetriphenylphosphorane, t-BuO- Na+, THF, 0 °C | Allyl vinyl ether of o-nitrobenzaldehyde |

| 2 | Allyl vinyl ether derivative | Xylene, reflux | 2-(o-Nitrophenyl)-4-pentenal |

| 3 | 2-(o-Nitrophenyl)-4-pentenal | Jones reagent, acetone | 2-(o-Nitrophenyl)-4-pentenoic acid |

| 4 | 2-(o-Nitrophenyl)-4-pentenoic acid | H2SO4, EtOH | Ethyl 2-(o-nitrophenyl)-4-pentenoate |

| 5 | Ethyl 2-(o-nitrophenyl)-4-pentenoate | Zn, NH4Cl, EtOH, reflux | 3-Allyloxindole |

This table outlines the key steps in the synthesis of the 3-allyloxindole intermediate, a crucial precursor for the total synthesis of (±)-coerulescine and (±)-horsfiline, starting from o-nitrobenzaldehyde. nih.govbeilstein-journals.org

Contributions to Methodological Development in Organic Chemistry

The strategic placement of the nitro and propiolate functionalities in this compound makes it a prime candidate for the development of sophisticated synthetic methods. The nitro group can serve as a precursor to an amino group via reduction, which can then participate in intramolecular reactions with the activated alkyne. This "masked" functionality is a cornerstone of cascade reaction design.

Cascade and multicomponent reactions represent highly efficient strategies in organic synthesis, allowing for the construction of complex molecular architectures in a single operation. Although no specific cascade or multicomponent reactions involving this compound have been reported, its structure is highly suggestive of its utility in such transformations.

Based on analogous systems, a primary application would be in the synthesis of quinoline derivatives. organic-chemistry.orgscilit.com This would likely proceed via a reductive cyclization cascade. In this hypothetical sequence, the ortho-nitro group would first be reduced to an aniline (B41778). The resulting amino group could then undergo an intramolecular conjugate addition to the electron-deficient alkyne (a Michael addition), followed by tautomerization and cyclization to furnish a quinoline ring system. The specifics of the reaction conditions would be critical in controlling the outcome and yield of such a cascade.

Hypothetical Reductive Cyclization Cascade:

| Step | Transformation | Intermediate |

| 1 | Reduction of Nitro Group | Ethyl 3-(2-aminophenyl)prop-2-ynoate |

| 2 | Intramolecular Michael Addition | Enamine intermediate |

| 3 | Tautomerization & Cyclization | Dihydroquinoline derivative |

| 4 | Aromatization | Quinolone or Hydroxyquinoline derivative |

Similarly, in the realm of multicomponent reactions, this compound could theoretically serve as a key building block. For instance, a three-component reaction could involve an initial reaction at the alkyne, followed by reduction of the nitro group and a subsequent cyclization event involving the other components. organic-chemistry.org However, it must be reiterated that these are projections based on chemical principles, not documented findings for this specific compound.

The control of selectivity is a paramount challenge in modern organic synthesis. The reactivity of this compound presents several points where chemo-, regio-, and stereoselectivity could be investigated and controlled.

Chemoselectivity: The compound possesses three main reactive sites: the nitro group, the alkyne, and the ester. A key challenge in any transformation would be to achieve selectivity for one site over the others. For example, chemoselective reduction of the nitro group without affecting the alkyne would be the crucial first step in the synthesis of quinolines mentioned above. Conversely, reactions could be designed to selectively target the alkyne in the presence of the nitro group.

Regioselectivity: In any intermolecular addition to the unsymmetrical alkyne, two possible regioisomers could be formed. The electronic nature of the nitrophenyl group and the ester would strongly influence the regiochemical outcome of nucleophilic or cycloaddition reactions. For instance, in a transition metal-catalyzed arylation, the choice of ligand could potentially be used to control which of the two acetylenic carbons the new aryl group adds to, a concept known as regiodivergent synthesis. nih.govresearchgate.net

Stereoselectivity: If the alkyne were to be reduced to an alkene, both (E)- and (Z)-isomers could be formed. The choice of catalyst and reaction conditions would be critical in controlling the stereochemical outcome. Furthermore, if any reaction were to create a new chiral center, the development of enantioselective methods would be a significant area of research.

Despite this potential, the scientific literature does not currently contain studies that have utilized this compound to advance the control of chemo-, regio-, or stereoselectivity in organic reactions. The development of such methods remains an open area for future investigation.

Advanced Characterization Techniques and Computational Studies Applied to Ethyl 3 2 Nitrophenyl Prop 2 Ynoate

Advanced Spectroscopic Methods for Structural Elucidation of Intermediates and Derivatives

Spectroscopic techniques are fundamental in confirming the identity and purity of Ethyl 3-(2-nitrophenyl)prop-2-ynoate and its derivatives. High-resolution methods offer unambiguous structural data by probing the nuclear and electronic environments within the molecule.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. For this compound, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are employed for complete signal assignment.

In the ¹H NMR spectrum, the ethyl group would exhibit a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons due to spin-spin coupling. ias.ac.in The four protons on the disubstituted benzene ring would appear as a complex multiplet in the aromatic region of the spectrum. The specific chemical shifts and coupling constants of these aromatic protons are diagnostic of the ortho substitution pattern.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. nih.gov Key signals would include those for the methyl and methylene carbons of the ethyl group, the two acetylenic carbons, the ester carbonyl carbon, and the six distinct carbons of the nitrophenyl ring. The carbon directly attached to the nitro group would show a characteristic chemical shift.

Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are used to establish connectivity. COSY identifies proton-proton couplings, confirming the ethyl group structure and adjacent protons on the aromatic ring. HSQC correlates directly bonded proton-carbon pairs, while HMBC reveals longer-range (2-3 bond) correlations, which are crucial for piecing together the entire molecular framework, for instance, by connecting the ethyl group to the ester carbonyl and the phenyl ring to the alkyne.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Ethyl CH₃ | ¹H | ~1.4 | Triplet |

| Ethyl CH₂ | ¹H | ~4.4 | Quartet |

| Aromatic H | ¹H | ~7.6 - 8.2 | Multiplet |

| Ethyl CH₃ | ¹³C | ~14 | - |

| Ethyl CH₂ | ¹³C | ~62 | - |

| Alkyne C | ¹³C | ~80 - 90 | - |

| Aromatic C | ¹³C | ~124 - 150 | - |

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the precise determination of a molecule's mass, which in turn validates its elemental composition. For this compound, with a molecular formula of C₁₁H₉NO₄, HRMS provides an experimental mass measurement with high accuracy, typically within a few parts per million (ppm). rsc.org

This technique can easily distinguish the target compound from other molecules that may have the same nominal mass but a different elemental composition. The calculated monoisotopic mass for C₁₁H₉NO₄ is 219.05316 g/mol . epa.gov An experimental HRMS measurement confirming this value provides unequivocal evidence for the proposed molecular formula.

Table 2: HRMS Data for Molecular Formula Validation of this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₉NO₄ |

| Calculated Monoisotopic Mass | 219.05316 u |

| Expected Experimental Mass (e.g., ESI-TOF) | 219.0532 ± 0.0011 (for 5 ppm accuracy) |

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

The IR spectrum of this compound is expected to show several characteristic absorption bands. The most prominent features would be the strong, sharp stretching vibrations of the nitro (NO₂) group. These typically appear as two distinct bands: an asymmetric stretch around 1515-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹. researchgate.netspectroscopyonline.com Another key absorption is the strong C=O stretch of the ester group, expected in the region of 1715-1730 cm⁻¹. The C≡C triple bond stretch of the alkyne is expected around 2190-2260 cm⁻¹, though it may be weak in the IR spectrum. Aromatic C-H and aliphatic C-H stretching vibrations would be observed above and below 3000 cm⁻¹, respectively.

Raman spectroscopy is particularly useful for identifying non-polar bonds. The C≡C stretching vibration, which may be weak in the IR spectrum, often produces a strong signal in the Raman spectrum, providing complementary evidence for the alkyne functionality.

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| Aromatic C-H | Stretch | 3050 - 3150 | Medium-Weak |

| Aliphatic C-H | Stretch | 2850 - 3000 | Medium |

| Alkyne C≡C | Stretch | 2190 - 2260 | Weak-Medium |

| Ester C=O | Stretch | 1715 - 1730 | Strong |

| Nitro NO₂ | Asymmetric Stretch | 1515 - 1560 | Strong |

| Nitro NO₂ | Symmetric Stretch | 1345 - 1385 | Strong |

Single-crystal X-ray crystallography provides the definitive, unambiguous determination of the three-dimensional structure of a molecule in the solid state. This technique yields precise data on bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule. researchgate.net

For this compound, X-ray analysis would determine the orientation of the nitro and ester groups relative to the phenyl ring. It would also reveal the extent of planarity within the molecule. Furthermore, the analysis of the crystal packing shows how individual molecules arrange themselves in the crystal lattice. This arrangement is governed by intermolecular forces such as weak C–H···O hydrogen bonds, π–π stacking interactions between aromatic rings, and van der Waals forces. researchgate.netresearchgate.net Understanding these interactions is crucial for comprehending the solid-state properties of the material.

Table 4: Representative Crystallographic Data for a Phenylprop-2-enoate Derivative

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.049 |

| b (Å) | 10.836 |

| c (Å) | 7.672 |

| β (°) | 91.26 |

| Volume (ų) | 1084.7 |

| Z (molecules/unit cell) | 4 |

Note: Data is for a related compound, Ethyl (2Z)-3-hydroxy-3-(4-nitrophenyl)prop-2-enoate, and serves as an illustrative example. researchgate.net

Computational Chemistry and Theoretical Studies

Computational methods complement experimental data by providing insight into the electronic structure and reactivity of molecules, which can be difficult to probe experimentally.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. semanticscholar.org By employing functionals like B3LYP with basis sets such as 6-311++G**, it is possible to calculate the optimized geometry of this compound and compare it with experimental X-ray data. researchgate.netlongdom.org

DFT calculations are particularly valuable for analyzing the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical reactivity, kinetic stability, and electronic transitions. mdpi.com

Furthermore, DFT can generate a Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule. This map helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites, thereby predicting how the molecule will interact with other reagents. For this compound, negative potential is expected around the oxygen atoms of the nitro and ester groups, while positive potential may be found near the aromatic protons.

Table 5: Illustrative DFT-Calculated Electronic Properties

| Parameter | Description | Predicted Outcome |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Relatively low due to electron-withdrawing groups. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Low, indicating a good electron acceptor. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity. | A smaller gap suggests higher reactivity. |

Reaction Pathway Modeling and Transition State Analysis

Reaction pathway modeling is a powerful computational tool used to map the energetic landscape of a chemical reaction, identifying intermediates, transition states, and the most probable reaction mechanisms. For a compound like this compound, this analysis is crucial for predicting its reactivity in various chemical transformations, such as cycloaddition or nucleophilic addition reactions.

A pertinent example of this methodology is the computational study on a related compound, Ethyl (Z)-3-phenyl-2-nitroprop-2-enoate. mdpi.comnih.gov Quantum chemical calculations, such as those using density functional theory (DFT), can be employed to investigate reaction mechanisms. In the case of the reaction between 2-methoxyfuran and Ethyl (Z)-3-phenyl-2-nitroprop-2-enoate, computational analysis revealed a multi-step reaction pathway involving several zwitterionic intermediates. mdpi.comnih.gov

Transition State Analysis is a critical component of reaction pathway modeling. It involves the precise calculation of the geometry and energy of the transition state—the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is a key factor in reaction kinetics.

For instance, in the computationally studied reaction of Ethyl (Z)-3-phenyl-2-nitroprop-2-enoate, multiple transition states were identified, corresponding to different pathways for the formation of intermediates. mdpi.comnih.gov The relative energies of these transition states help in determining the kinetically favored reaction pathway. The final products can be influenced by whether the reaction is under kinetic or thermodynamic control, a distinction that can be clarified through such computational modeling. mdpi.com

Below is a representative data table illustrating the type of kinetic and thermodynamic parameters that can be obtained from such studies on a related nitroalkene.

| Transformation | ΔH (kcal/mol) | ΔS (cal/mol·K) | ΔG (kcal/mol) |

| Reactants → Pre-reaction Complex | -5.5 | -28.5 | -3.0 |

| Pre-reaction Complex → Transition State A | 8.0 | -5.2 | 9.5 |

| Pre-reaction Complex → Intermediate A | -2.5 | -10.1 | 0.5 |

| Intermediate A → Transition State B | 12.0 | -8.7 | 14.6 |

| Intermediate A → Product | -15.0 | 5.3 | -16.6 |

| Note: This data is illustrative and based on findings for a structurally similar compound, Ethyl (Z)-3-phenyl-2-nitroprop-2-enoate, to demonstrate the outputs of reaction pathway modeling. |

Molecular Dynamics Simulations

MD simulations can provide insights into how molecules of this compound might interact with each other in a condensed phase (liquid or solid) or with solvent molecules. This is crucial for predicting physical properties such as solubility, viscosity, and crystal packing. Furthermore, by simulating the molecule's conformational space, researchers can identify the most stable conformations and the energy barriers between them, which can influence the molecule's reactivity.

Thermodynamic Property Prediction and Additive Schemes

The prediction of thermodynamic properties, such as the enthalpy of formation, is essential for assessing the stability and energy content of a compound. These properties can be determined experimentally through techniques like bomb calorimetry and effusion methods, or they can be predicted using computational approaches.

For novel compounds where experimental data may be scarce, computational methods and additive schemes are particularly valuable. Additive schemes, such as Benson's group increment theory, allow for the estimation of thermodynamic properties by summing the contributions of individual atoms or functional groups within the molecule. To apply this to this compound, one would need established group contributions for the ethyl ester, the nitrophenyl group, and the alkyne moiety.

Research on related compounds, such as ethyl-2-cyano-3-(furan-2-yl)prop-2-enoate derivatives, demonstrates how experimental data can be used to define new group contributions for additive schemes, thereby improving the accuracy of predictions for a wider range of similar molecules.

A typical workflow for thermodynamic property prediction would involve:

Experimental Determination : Measuring the enthalpy of combustion using bomb calorimetry to determine the standard molar enthalpy of formation in the condensed phase.

Sublimation Enthalpy : Using an effusion method to determine the temperature dependence of vapor pressure, from which the standard molar enthalpy of sublimation can be calculated.

Gaseous Phase Enthalpy of Formation : Combining the condensed phase enthalpy of formation and the sublimation enthalpy to calculate the standard molar enthalpy of formation in the gaseous phase.

Computational Calculation : Using quantum chemical methods to theoretically calculate the enthalpy of formation and compare it with the experimental values to validate the computational model.

The table below illustrates the kind of thermodynamic data that can be obtained and used for such predictions, based on a study of furan-containing esters.

| Compound Derivative | Experimental ΔfHo(g) (kJ/mol) | Calculated ΔfHo(g) (kJ/mol) using Additive Scheme | Difference (kJ/mol) |

| Derivative 1 | -350.2 ± 5.1 | -355.8 | 5.6 |

| Derivative 2 | -380.7 ± 4.9 | -378.1 | -2.6 |

| Derivative 3 | -410.3 ± 5.3 | -405.9 | -4.4 |

| Note: This table is illustrative, showing representative data for ethyl-2-cyano-3-(furan-2-yl)prop-2-enoate derivatives to exemplify the comparison between experimental and calculated thermodynamic properties. |

Emerging Research Directions and Future Perspectives for Ethyl 3 2 Nitrophenyl Prop 2 Ynoate

Exploration of Photochemical and Electrochemical Transformations

The presence of a nitroaromatic system and a conjugated alkyne in Ethyl 3-(2-nitrophenyl)prop-2-ynoate opens avenues for novel photochemical and electrochemical reactions. The ortho-nitrobenzyl moiety is a well-known photolabile protecting group, and similar intramolecular hydrogen transfer mechanisms could be explored for this compound. acs.orgrsc.org The photolysis of related ortho-nitrophenols has been shown to be initiated by intramolecular hydrogen transfer, suggesting that irradiation of this compound could lead to interesting reactive intermediates. rsc.orgresearchgate.net

Furthermore, the nitro group is electrochemically active and can be selectively reduced to various other functionalities, such as nitroso, hydroxylamino, or amino groups. rsc.orgnih.govresearchgate.net The electrochemical reduction of nitroarenes is a well-established process, and applying this to this compound could provide controlled access to a range of derivatives with different electronic and steric properties. researchgate.net The selective reduction of the nitro group in the presence of the alkyne would be a key challenge and a significant area of investigation. The electrochemical behavior of the alkyne itself, including potential hydrofunctionalization reactions, also presents an area for future study. oaepublish.com

Table 1: Potential Photochemical and Electrochemical Transformations

| Transformation Type | Potential Reaction | Key Functional Group Involved | Potential Outcome/Application |

|---|---|---|---|

| Photochemical | Intramolecular cyclization/rearrangement upon UV irradiation | ortho-nitrophenyl, alkyne | Synthesis of novel heterocyclic scaffolds |

| Electrochemical | Selective reduction of the nitro group | Nitro group | Access to amino, hydroxylamino, or nitroso derivatives for further functionalization |

| Electrochemical | Reductive coupling or hydrofunctionalization | Alkyne | Formation of new C-C or C-heteroatom bonds |

Application in Flow Chemistry and Automated Synthesis

The development of continuous flow processes for the synthesis and transformation of this compound offers significant advantages in terms of safety, scalability, and reaction control. The synthesis of quinolines, for which this compound is a key precursor, has been successfully demonstrated using flow chemistry. organic-chemistry.orgnih.govmdpi.commdpi.com Given the often-exothermic nature of nitration and subsequent reactions, flow reactors can provide superior heat management, enhancing the safety profile of synthetic procedures.

Moreover, the integration of this compound into automated synthesis platforms could accelerate the discovery of new derivatives and the optimization of reaction conditions. researchgate.net Automated systems can perform high-throughput screening of catalysts, solvents, and other reaction parameters, facilitating the rapid development of efficient synthetic protocols for a wide range of target molecules derived from this versatile building block.

Development of New Catalyst Systems for Transformations of the Compound

The reactivity of both the nitro group and the alkyne in this compound can be modulated and expanded through the development of novel catalyst systems. For the alkyne moiety, gold-catalyzed intramolecular cyclizations of similar arylalkynes and propargylic esters have shown great promise for the synthesis of complex heterocyclic structures. organic-chemistry.orgencyclopedia.pubresearchgate.netnih.govnih.gov Exploring new gold, platinum, or other transition metal catalysts could unlock novel cyclization pathways, leading to diverse molecular architectures.

For the nitro group, there is a continuous drive to develop more efficient and selective reduction catalysts. While traditional systems often rely on precious metals, recent research has focused on catalysts based on more abundant and less expensive metals like copper. nih.govnih.gov The development of catalysts that can selectively reduce the nitro group without affecting the alkyne, or vice versa, is a key area for future research.

Integration with Machine Learning for Reaction Prediction and Optimization

The application of machine learning (ML) and artificial intelligence (AI) in chemistry is a rapidly growing field that holds immense potential for the study of this compound. ML models can be trained on existing reaction data to predict the feasibility and outcome of new transformations. chemrxiv.orgnih.govnih.govyoutube.com For instance, an ML model could be developed to predict the regioselectivity of cyclization reactions or the optimal conditions for the selective reduction of the nitro group. acs.org

By combining computational screening with experimental validation, researchers can more efficiently explore the vast chemical space accessible from this starting material. This data-driven approach can accelerate the discovery of novel reactions and the optimization of synthetic routes to valuable target molecules.

Design and Synthesis of Functional Materials Incorporating the Compound's Scaffolds

The rigid, conjugated structure of the phenylpropynoate core makes this compound an attractive monomer for the synthesis of functional polymers and optical materials. The polymerization of functionalized phenylacetylenes is a known strategy for creating polymers with interesting electronic and optical properties. rsc.orgrsc.orgacs.orgnih.govresearchgate.net The presence of the nitro group can further enhance these properties, as nitroaromatic compounds are known to be useful in the development of electro-optic materials. arizona.eduresearchgate.netrsc.orgresearchgate.net

Future research could focus on the controlled polymerization of this compound or its derivatives to create polymers with tailored properties, such as high refractive index, nonlinear optical activity, or specific charge transport characteristics. These materials could find applications in organic electronics, photonics, and sensor technology. For example, thin films of microporous polymer networks derived from similar carbazole-based monomers have shown enhanced electrochemical response to nitroaromatic analytes. acs.org

Untapped Potential in Sustainable Chemical Synthesis and Biocatalysis

The drive towards greener and more sustainable chemical processes opens up new opportunities for the application of this compound. Biocatalysis, in particular, offers a highly selective and environmentally benign approach to chemical transformations. The biocatalytic reduction of nitroarenes to amines is an area of active research, with various nitroreductase enzymes being explored for this purpose. acs.org Applying these enzymatic systems to this compound could provide a sustainable route to the corresponding aniline (B41778) derivative, a valuable intermediate for pharmaceuticals and other fine chemicals. chemrxiv.orgnih.govox.ac.ukresearchgate.net

Furthermore, the development of chemo-enzymatic cascade reactions, where a biocatalytic step is combined with a chemical transformation in a one-pot process, could lead to highly efficient and atom-economical synthetic routes. The inherent chirality of enzymes could also be exploited to achieve enantioselective transformations of derivatives of this compound.

Table 2: Summary of Emerging Research Directions

| Research Area | Focus | Potential Impact |

|---|---|---|

| Photochemistry & Electrochemistry | Exploring light- and electricity-induced transformations of the nitro and alkyne groups. | Access to novel molecular structures and reactive intermediates. |

| Flow Chemistry & Automation | Developing continuous and automated processes for synthesis and derivatization. | Improved safety, scalability, and rapid discovery of new compounds. |

| New Catalyst Systems | Designing catalysts for selective transformations of the nitro and alkyne functionalities. | Enhanced reaction efficiency, selectivity, and access to new reaction pathways. |

| Machine Learning | Utilizing computational models to predict reaction outcomes and optimize conditions. | Accelerated discovery and development of synthetic routes. |

| Functional Materials | Using the compound as a monomer for polymers with tailored optical and electronic properties. | Development of new materials for electronics, photonics, and sensors. |

| Sustainable Chemistry & Biocatalysis | Employing green chemistry principles and enzymatic transformations. | More environmentally friendly and efficient synthetic methods. |

Q & A

Q. What are the common synthetic routes for Ethyl 3-(2-nitrophenyl)prop-2-ynoate?

The compound is typically synthesized via nucleophilic substitution. A standard method involves reacting ethyl propiolate with 2-nitrobenzyl chloride in the presence of a base (e.g., K₂CO₃) in an aprotic solvent like DMF at 60–80°C. Reaction progress is monitored via TLC, and purification is achieved using column chromatography with gradients of ethyl acetate/hexane . Optimization may require adjusting stoichiometry, solvent polarity, or reaction time to improve yields.

Q. How is the structure of this compound characterized?

Structural confirmation relies on spectroscopic techniques:

- ¹H/¹³C NMR : Alkyne protons (~δ 3.0–3.5 ppm) and nitro group deshielding effects on aromatic protons.

- IR : Peaks at ~2210 cm⁻¹ (C≡C stretch) and ~1720 cm⁻¹ (ester C=O).

- X-ray crystallography : For unambiguous confirmation, SHELX programs refine crystal structures to determine bond lengths and angles .

Q. What safety protocols are recommended for handling this compound?

Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid skin contact due to potential irritancy. Store in a cool, dry place away from oxidizers. Spills should be neutralized with inert adsorbents (e.g., vermiculite) .

Q. What are its primary research applications?

It serves as a precursor in medicinal chemistry for synthesizing nitroaromatic derivatives with potential bioactivity (e.g., enzyme inhibitors). The alkyne moiety enables click chemistry for bioconjugation or polymer synthesis .

Advanced Research Questions

Q. How does the 2-nitro group influence electronic properties and reactivity?

The nitro group is a strong electron-withdrawing meta-director, reducing electron density on the phenyl ring. This enhances electrophilicity at the alkyne terminus, favoring nucleophilic additions (e.g., thiol-yne reactions). Computational studies (DFT) can quantify charge distribution and predict reaction sites .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies between NMR/IR and expected results may arise from tautomerism or impurities. Strategies include:

Q. How can reaction mechanisms involving the alkyne and nitro groups be studied?

Mechanistic insights are gained through:

Q. What methodologies optimize catalytic coupling reactions using this compound?

Sonogashira or Huisgen cycloadditions require Pd/Cu catalysts. Key parameters:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.